

Sarizotan in Preclinical Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Sarizotan

Cat. No.: B8631796

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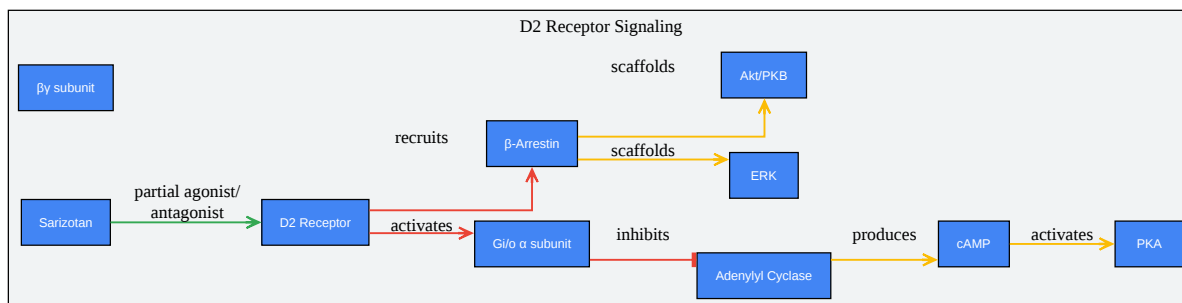
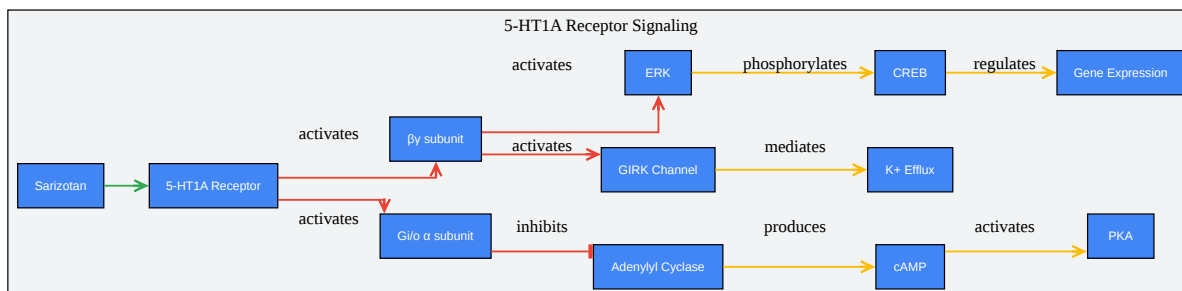
These application notes provide a comprehensive overview of the dosage and administration of **Sarizotan** in various mouse models, primarily focusing on its application in Rett Syndrome. The following protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing their own experiments.

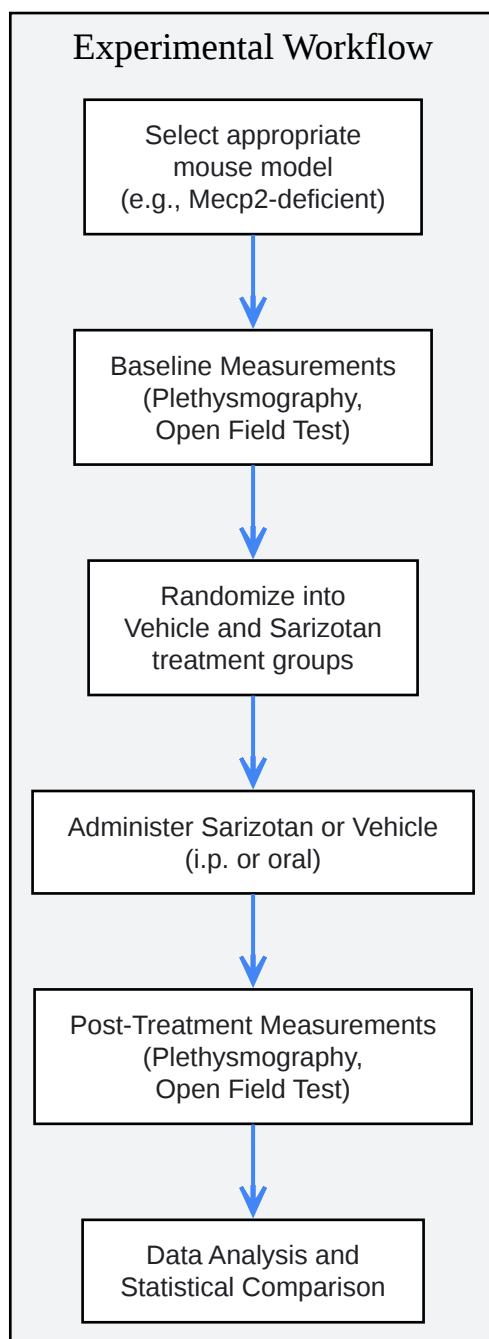
Mechanism of Action

Sarizotan is a potent 5-HT_{1A} serotonin receptor full agonist and a D₂-like dopamine receptor partial agonist/antagonist[1][2]. Its therapeutic effects in mouse models of Rett Syndrome are primarily attributed to its action on 5-HT_{1A} receptors, which are crucial in regulating respiration[3]. The activation of these receptors helps to normalize the irregular breathing patterns and reduce apnea, which are characteristic symptoms of the disorder in both humans and mouse models[3][4][5].

Signaling Pathways

The signaling cascades initiated by **Sarizotan**'s interaction with 5-HT_{1A} and D₂ receptors are complex and can influence various cellular processes.





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- To cite this document: BenchChem. [Sarizotan in Preclinical Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8631796#sarizotan-dosage-and-administration-in-mouse-models]

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